5-(butoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
5-(butoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a sulfonyl chloride group attached to the pyrazole ring, which makes it a versatile intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(butoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Butoxymethyl Group: The butoxymethyl group can be introduced via an alkylation reaction using butyl bromide and a suitable base such as potassium carbonate.
Sulfonylation: The sulfonyl chloride group is introduced by reacting the pyrazole derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(butoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfinic acids.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the sulfonyl chloride group under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonic Acids: Resulting from oxidation reactions.
Sulfinic Acids: Produced via reduction reactions.
Scientific Research Applications
5-(butoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of enzyme inhibitors and probes for biological studies.
Medicine: It is investigated for its potential as a building block in drug discovery and development.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(butoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various biological targets, potentially inhibiting enzyme activity or modifying protein function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Similar Compounds
- 5-(methoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride
- 5-(ethoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride
- 5-(propoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride
Uniqueness
The uniqueness of 5-(butoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride lies in the butoxymethyl group, which imparts distinct physicochemical properties and reactivity compared to its analogs. This difference can influence its solubility, stability, and interaction with other molecules, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
5-(butoxymethyl)-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O3S/c1-4-5-6-18-9-11-12(19(13,16)17)7-14-15(11)8-10(2)3/h7,10H,4-6,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQUNZOCECFAQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=C(C=NN1CC(C)C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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